![molecular formula C14H11BO2 B3088988 2-phenanthrenylBoronic acid CAS No. 1188094-10-1](/img/structure/B3088988.png)
2-phenanthrenylBoronic acid
Overview
Description
2-PhenanthrenylBoronic acid, also known as 2-PBA, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. Boronic acids are organic compounds that contain a boron atom bonded to a hydroxyl or alkoxyl group. Phenanthrene-9-boronic acid as a reactant is involved in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes .
Synthesis Analysis
Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The protodeboronation of 1, 2, and 3 alkyl boronic esters was achieved using a radical approach .Molecular Structure Analysis
The molecular structure of 2-PhenanthrenylBoronic acid is characterized by the presence of a boronic acid moiety, which can form covalent bonds with the cis-diol groups of lipopolysaccharide or teichoic acid on the bacterial surface .Chemical Reactions Analysis
Boronic acids interact with proteins, their manipulation, and cell labeling . They are also used for electrophoresis of glycated molecules . A catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach was reported .Physical And Chemical Properties Analysis
The molecular formula of 2-PhenanthrenylBoronic acid is C14H11BO2, and its molecular weight is 222.05 .Scientific Research Applications
Sensing Applications
Boronic acids, including 2-phenanthrenylBoronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This involves the use of boronic acids to label proteins and cells, providing a means to track and study these biological entities .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This involves altering the structure or function of proteins, which can be useful in various research and therapeutic applications .
Separation Technologies
Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate different substances based on their interactions with the boronic acid .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids in the creation of new drugs and treatments .
Glucose Sensing
A specific application of 2-phenanthrenylBoronic acid is in the rapid fluorescent sensing of glucose in blood . This is achieved by synthesizing a phenylboric acid functionalized carbon dot (2-FPBA-CD) by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
Mechanism of Action
Target of Action
2-PhenanthrenylBoronic acid, also known as phenanthren-2-ylboronic acid, is a boronic acid derivativeBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with 1,2- or 1,3-diols .
Mode of Action
The mode of action of 2-PhenanthrenylBoronic acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The compound interacts with its targets, forming new bonds and resulting in changes at the molecular level .
Biochemical Pathways
For instance, they are involved in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The compound’s participation in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-PhenanthrenylBoronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the compound’s participation in the Suzuki-Miyaura cross-coupling reaction suggests that the presence of a palladium catalyst and suitable reaction conditions are crucial for its action .
Safety and Hazards
The safety data sheet for a similar compound, 9-Phenanthrenylboronic acid MIDA ester, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It is also advised to avoid breathing mist, gas, or vapors .
Future Directions
Phenanthrene-9-boronic acid is used as a reactant in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes . It is also used for the preparation of FLAP protein inhibitors as anti-inflammatory agents and aminoisoquinolinones as PARP-2 selective inhibitors . The future directions of 2-PhenanthrenylBoronic acid could be similar, given its structural similarity to Phenanthrene-9-boronic acid.
properties
IUPAC Name |
phenanthren-2-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIZGXJYCNZVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenanthrenylBoronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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